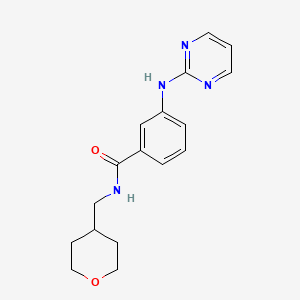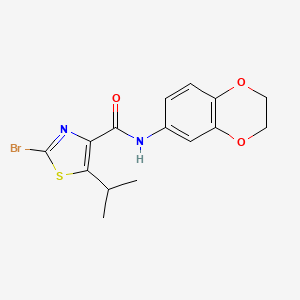![molecular formula C16H17N3OS B14956700 N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B14956700.png)
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound that features both indole and thiazole moieties The indole structure is a common motif in many natural products and pharmaceuticals, while the thiazole ring is often found in biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the coupling of tryptamine with a thiazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety may interact with serotonin receptors, while the thiazole ring could modulate enzyme activity. These interactions can lead to a range of biological effects, including anti-inflammatory and neuroprotective actions .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with potential antiviral activity.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is unique due to the combination of the indole and thiazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This dual functionality makes it a versatile molecule for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H17N3OS |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H17N3OS/c1-10-15(19-11(2)21-10)16(20)17-8-7-12-9-18-14-6-4-3-5-13(12)14/h3-6,9,18H,7-8H2,1-2H3,(H,17,20) |
Clave InChI |
YCUOFPVGRNPQJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)C)C(=O)NCCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B14956617.png)
![(5Z)-2-(morpholin-4-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B14956633.png)
![N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B14956634.png)
![isopropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14956654.png)
![3-(2-bromophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B14956659.png)

![6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14956680.png)

![7-[(2-chlorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B14956689.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B14956697.png)
![N-[4-(benzyloxy)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B14956709.png)
![(3beta)-cholest-5-en-3-yl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B14956711.png)

![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide](/img/structure/B14956722.png)
